Methyl 4-{[(3-chlorophenyl)acetyl]amino}
Description
Methyl 4-{[(3-chlorophenyl)acetyl]amino} is a synthetic organic compound featuring a meta-chlorophenyl group linked to an acetylated amine moiety via a methyl ester. The meta-chlorophenyl substituent is critical for modulating electronic and steric properties, influencing binding affinity and metabolic stability .
Properties
Molecular Formula |
C16H14ClNO3 |
|---|---|
Molecular Weight |
303.742 |
IUPAC Name |
methyl 4-[[2-(3-chlorophenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C16H14ClNO3/c1-21-16(20)12-5-7-14(8-6-12)18-15(19)10-11-3-2-4-13(17)9-11/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
ZOGSIMWICOOJAP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The following table summarizes key structural analogs, their substituents, synthesis yields, and biological activities:
Key Observations:
Yield and Synthesis Complexity: Triazole-thione derivatives (e.g., 19a) exhibit higher yields (75–82%) compared to thienopyridine analogs (25–30%), likely due to simpler reaction pathways and fewer purification steps . Thienopyridine derivatives require multi-step synthesis, including column chromatography and crystallization, contributing to lower yields .
Chlorophenyl Position Effects :
- Meta (3-chloro) vs. Para (4-chloro) : The meta-substituted compounds (e.g., KuSaSch058) demonstrate antiplasmodial activity, suggesting enhanced target interaction compared to para-substituted analogs (e.g., Methyl 4-chlorophenylacetate) . The meta position may optimize steric and electronic interactions with biological targets.
Functional Group Impact: Amide vs. Ester Linkages: Amide-containing compounds (e.g., KuSaSch058) exhibit greater metabolic stability than esters (e.g., Methyl 4-chlorophenylacetate), making them more suitable for therapeutic applications . Aminoethyl and Hydrochloride Modifications: The addition of hydrophilic groups (e.g., in 9ae) improves solubility but may reduce synthetic efficiency .
Physicochemical Properties
- Electronic Effects : The electron-withdrawing chloro group stabilizes adjacent amide or ester bonds, influencing reactivity and degradation pathways .
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